
3-(2-Bromo-4-methylphenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-methylphenoxy)piperidine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy moiety, which is further connected to a piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and piperidine.
Reaction Conditions: The phenol group is first converted to a phenoxy group through a nucleophilic substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Bromo-4-methylphenoxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Dehalogenated piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-Bromo-4-methylphenoxy)piperidine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of piperidine derivatives in biological systems .
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable building block in various industrial processes .
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4-methylphenoxy)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-(4-Bromo-2-methylphenoxy)piperidine: Similar structure with the bromine and methyl groups in different positions.
2-(2-Bromo-4-methylphenoxy)pyridine: Contains a pyridine ring instead of a piperidine ring.
4-(2-Bromo-4-methylphenoxy)piperidine: Another positional isomer with different substitution patterns.
Uniqueness: 3-(2-Bromo-4-methylphenoxy)piperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom and the piperidine ring provides distinct properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
3-(2-bromo-4-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16BrNO/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
Clé InChI |
OFIVHASZNHUFJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2CCCNC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



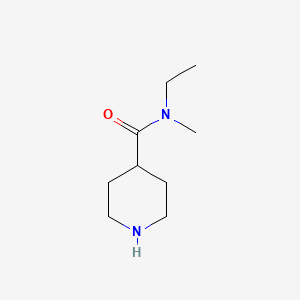
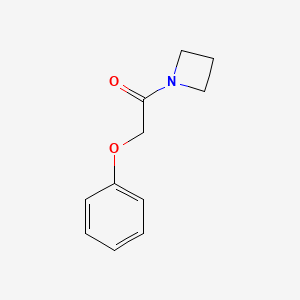


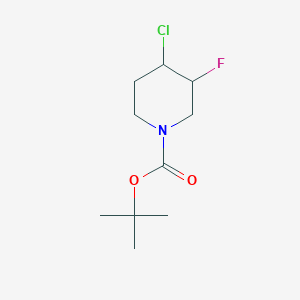
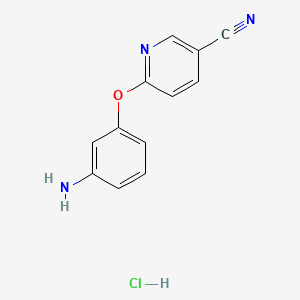
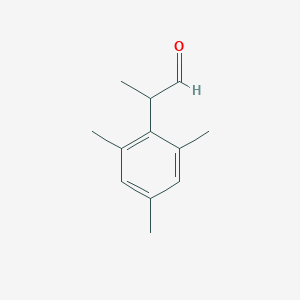




![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)
![[(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13547982.png)
